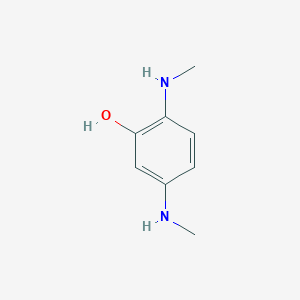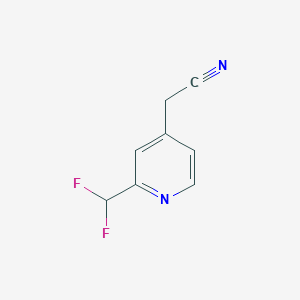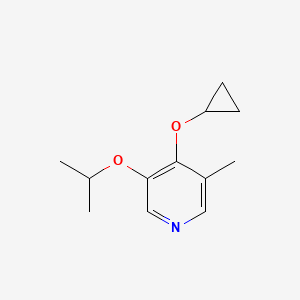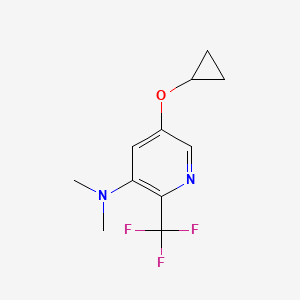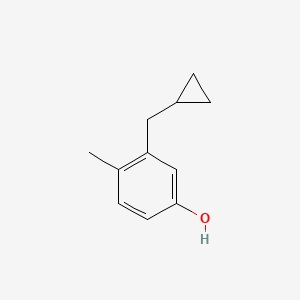![molecular formula C9H10BFO4 B14850541 [3-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid](/img/structure/B14850541.png)
[3-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid: is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a 1,3-dioxolane ring. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid typically involves the following steps:
Formation of the 1,3-dioxolane ring: This can be achieved by reacting a suitable diol with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the fluorine atom: This step can be carried out using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid can undergo oxidation reactions to form the corresponding boronic acid derivatives.
Reduction: The compound can be reduced to form the corresponding borane derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and suitable ligands for Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Cross-Coupling Reactions: [3-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used to attach fluorine-containing groups to biomolecules, which can be useful in imaging and diagnostic applications.
Medicine:
Drug Development: The unique structure of this compound makes it a valuable building block in the synthesis of potential drug candidates.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with unique properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of [3-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group can form a complex with a palladium catalyst, which facilitates the transfer of the aryl group to a suitable electrophile. This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Lacks the fluorine and 1,3-dioxolane substituents.
[3-(1,3-Dioxolan-2-YL)phenyl]boronic acid: Lacks the fluorine substituent.
[2-Fluorophenyl]boronic acid: Lacks the 1,3-dioxolane substituent.
Uniqueness:
Fluorine Substitution: The presence of a fluorine atom can enhance the compound’s reactivity and stability.
1,3-Dioxolane Ring: This ring can provide additional steric and electronic effects, making the compound more versatile in various reactions.
Eigenschaften
Molekularformel |
C9H10BFO4 |
|---|---|
Molekulargewicht |
211.98 g/mol |
IUPAC-Name |
[3-(1,3-dioxolan-2-yl)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C9H10BFO4/c11-8-6(9-14-4-5-15-9)2-1-3-7(8)10(12)13/h1-3,9,12-13H,4-5H2 |
InChI-Schlüssel |
LBWLDXNOQFYLQG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=CC=C1)C2OCCO2)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


